4-Phenylazophenol vs. 4-Aminoazobenzene: A 31.2 kJ/mol Difference in Azo-Hydrazone Tautomer Stability
Computational analysis of azo-hydrazone tautomerism reveals a stark thermodynamic distinction between 4-Phenylazophenol and its amino-substituted counterpart. The heat of formation (ΔHf) for the hydrazone tautomer of 4-Phenylazophenol is 154.32 kJ/mol, whereas the corresponding value for 4-Aminoazobenzene is 400.41 kJ/mol, representing a 246.09 kJ/mol difference that renders the hydrazone form virtually inaccessible for the amino derivative [1]. More critically, the energy gap between the hydrazone and azo forms is just 12.4 kJ/mol for 4-Phenylazophenol, compared to a substantial 84.8 kJ/mol gap for 4-Aminoazobenzene—a 31.2 kJ/mol disparity in relative tautomer stability [1]. This quantitative difference defines the unique equilibrium behavior of 4-Phenylazophenol in solution, directly affecting its acid-base chemistry and spectroscopic properties .
| Evidence Dimension | Heat of Formation (ΔHf) for Hydrazone Tautomer and Hydrazone-Azo Energy Gap |
|---|---|
| Target Compound Data | Hydrazone ΔHf: 154.32 kJ/mol; Hydrazone-Azo ΔHf gap: 12.4 kJ/mol |
| Comparator Or Baseline | 4-Aminoazobenzene: Hydrazone ΔHf: 400.41 kJ/mol; Hydrazone-Azo ΔHf gap: 84.8 kJ/mol |
| Quantified Difference | Hydrazone ΔHf difference: 246.09 kJ/mol; Hydrazone-Azo gap difference: 31.2 kJ/mol (68.4 kJ/mol larger gap for 4-Aminoazobenzene) |
| Conditions | Computational calculation; referenced in Molecules 2015, 20, 18279-18351 |
Why This Matters
For researchers studying tautomerism, acid-base equilibria, or designing pH-sensitive chromophores, the 31.2 kJ/mol smaller energy gap of 4-Phenylazophenol means the hydrazone form is thermally accessible under ambient conditions, unlike 4-Aminoazobenzene, which remains locked in the azo form—making 4-Phenylazophenol the only viable choice for tautomer-dependent applications.
- [1] Antonov, L., Fabian, W. M. F., Nedeltcheva, D., & Kamounah, F. S. (2000). Tautomerism of 4-hydroxyazobenzene and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 1173-1179. Data extracted from Molecules 2015, 20(10), 18279-18351, Table 6. View Source
